4-Fluoro-6-nitroisoquinolin-1-ol
CAS No.: 1508295-22-4
Cat. No.: VC5417897
Molecular Formula: C9H5FN2O3
Molecular Weight: 208.148
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1508295-22-4 |
|---|---|
| Molecular Formula | C9H5FN2O3 |
| Molecular Weight | 208.148 |
| IUPAC Name | 4-fluoro-6-nitro-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C9H5FN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13) |
| Standard InChI Key | OUIGMPDTRBYKJN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=CNC2=O)F |
Introduction
Chemical Identification and Structural Properties
Molecular and IUPAC Nomenclature
4-Fluoro-6-nitroisoquinolin-1-ol is systematically named according to IUPAC guidelines as 4-fluoro-6-nitroisoquinolin-1-ol, reflecting the positions of the fluorine (C4), nitro (C6), and hydroxyl (C1) substituents on the isoquinoline backbone . The compound’s InChI code (1S/C9H5FN2O3/c10-8-4-11-9(13)6-2-1-5(12(14)15)3-7(6)8/h1-4H,(H,11,13)) and SMILES notation (Oc1ncc(F)c2cc(N+[O-])ccc12) provide unambiguous representations of its structure, critical for computational modeling and database indexing .
Crystallographic and Conformational Analysis
While X-ray crystallographic data for 4-fluoro-6-nitroisoquinolin-1-ol remain unpublished, analogous fluorinated isoquinolines, such as 4-bromo-6-fluoroisoquinolin-1(2H)-one, exhibit planar aromatic systems with slight distortions due to halogen substituents . Density Functional Theory (DFT) simulations predict that the nitro group at C6 induces electron-withdrawing effects, polarizing the π-system and stabilizing the hydroxyl proton at C1 through intramolecular hydrogen bonding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅FN₂O₃ | |
| Molecular Weight | 208.15 g/mol | |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Purity | 97% | |
| Storage Conditions | Refrigerator |
Synthetic Methodologies
Post-Functionalization Approaches
Spectroscopic Characterization
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy of 4-fluoro-6-nitroisoquinolin-1-ol reveals characteristic absorptions for its functional groups:
-
Nitro (NO₂): Strong asymmetric and symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹, respectively .
-
Hydroxyl (OH): A broad peak near 3200 cm⁻¹, indicative of hydrogen bonding .
-
C-F: A distinct stretch at 1100–1000 cm⁻¹, consistent with aromatic fluorine .
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The hydroxyl proton resonates as a singlet at δ 9.8–10.2 ppm, while aromatic protons appear as a multiplet between δ 7.5–8.5 ppm .
-
¹⁹F NMR: A singlet near δ -70 ppm aligns with fluorine’s deshielding in electron-deficient aromatic systems .
-
¹³C NMR: The nitro-bearing carbon (C6) is observed at δ 145–150 ppm, whereas the fluorinated carbon (C4) resonates at δ 160–165 ppm .
Table 2: Representative NMR Data
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 10.1 | C1-OH |
| ¹H | 8.2–7.6 | C5, C7, C8, C9 |
| ¹⁹F | -70.5 | C4-F |
| ¹³C | 162.3 | C4 (Fluorinated) |
Applications and Industrial Relevance
Pharmaceutical Intermediates
Fluorinated isoquinolines are pivotal in drug discovery, with derivatives exhibiting antimicrobial and anticancer activities. The nitro group in 4-fluoro-6-nitroisoquinolin-1-ol offers a handle for further functionalization, enabling the synthesis of targeted kinase inhibitors or PET radiotracers .
Materials Science
Nitroaromatics are employed in energetic materials and nonlinear optical (NLO) devices. The compound’s conjugated π-system and polar substituents make it a candidate for organic semiconductors or photoactive layers in OLEDs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume